(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Bfl-1 inhibition apoptosis N-aryl maleimide SAR

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid (CAS 13990-04-0; synonym: 3,5-dichloro-L-phenylalanine, H-Phe(3,5-DiCl)-OH) is a non-proteinogenic, halogenated L-phenylalanine derivative with a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol. The compound features two electron-withdrawing chlorine atoms at the meta positions (3 and of the phenyl ring, imparting a distinct electronic and steric profile compared to both the parent L-phenylalanine and other dichloro-substituted regioisomers.

Molecular Formula C9H10Cl3NO2
Molecular Weight 270.53
CAS No. 13990-04-0
Cat. No. B2483215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid
CAS13990-04-0
Molecular FormulaC9H10Cl3NO2
Molecular Weight270.53
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyVAISQIUJIKNCPW-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic Acid (CAS 13990-04-0) Matters for Procurement in Peptide and Medicinal Chemistry Research


(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid (CAS 13990-04-0; synonym: 3,5-dichloro-L-phenylalanine, H-Phe(3,5-DiCl)-OH) is a non-proteinogenic, halogenated L-phenylalanine derivative with a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol [1]. The compound features two electron-withdrawing chlorine atoms at the meta positions (3 and 5) of the phenyl ring, imparting a distinct electronic and steric profile compared to both the parent L-phenylalanine and other dichloro-substituted regioisomers . It serves primarily as a chiral building block for solid-phase peptide synthesis (SPPS) and as a key intermediate in the construction of integrin antagonists, enzyme inhibitors, and receptor ligands .

Why Unqualified Substitution of 3,5-Dichloro-L-Phenylalanine (CAS 13990-04-0) with Other Halogenated Phenylalanines Is Scientifically Unsupported


Chlorinated phenylalanine regioisomers are not functionally interchangeable. In a head-to-head Bfl-1 (anti-apoptotic Bcl-2 family protein) inhibition study employing a common N-aryl maleimide scaffold, the 3,5-dichlorophenyl variant yielded a fluorescence polarization (FP) IC₅₀ of 2.4 ± 0.4 μM, while the 3,4-dichlorophenyl analog was approximately 4-fold more potent (IC₅₀ 0.6 ± 0.1 μM) and the 2,4-dichlorophenyl analog was equipotent within error (2.6 ± 0.2 μM) [1]. These differences arise from the unique electron distribution and steric presentation of the 3,5-substitution pattern, which affects both molecular recognition and physicochemical properties such as logP and pKa . Substituting one regioisomer for another without experimental validation therefore risks altering target binding, selectivity, and downstream pharmacokinetic behavior in peptidomimetic or small-molecule programs.

Quantitative Comparator Evidence for (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic Acid (CAS 13990-04-0)


3,5-Dichloro Substitution Pattern Confers Intermediate Bfl-1 Inhibitory Potency Relative to Other Dichloro- and Monochloro-Phenyl Regioisomers

In a systematically constructed N-aryl maleimide library tested against the anti-apoptotic protein Bfl-1, the 3,5-dichlorophenyl-bearing compound exhibited IC₅₀ values of 2.4 ± 0.4 μM (FP assay) and 1.9 ± 0.2 μM (TR-FRET assay), placing it intermediate in potency among the dichlorophenyl regioisomers: 4-fold weaker than the 3,4-dichloro isomer (0.6 ± 0.1 / 0.8 ± 0.1 μM) but comparable to the 2,4-dichloro isomer (2.6 ± 0.2 / 1.4 ± 0.1 μM) and approximately 3.6-fold more potent than the 2,3-dichloro isomer (8.7 ± 1.7 / 2.6 ± 0.1 μM) [1]. Relative to monochlorinated analogs, the 3,5-dichloro substitution yields potency similar to 3-chlorophenyl (2.1 ± 0.2 / 1.2 ± 0.1 μM) but offers distinct electron-withdrawing character and metabolic stability potential conferred by dual halogenation [1].

Bfl-1 inhibition apoptosis N-aryl maleimide SAR

Distinct Physicochemical Profile of 3,5-Dichloro-L-Phenylalanine Versus Parent L-Phenylalanine and 4-Chlorophenylalanine

The computed logP of 3,5-dichloro-L-phenylalanine is 2.32 (ACD/LogP), with a logD of -0.50 at pH 5.5, reflecting the zwitterionic character at physiological pH . In contrast, the parent L-phenylalanine has an experimental logP of approximately -1.38, and 4-chloro-L-phenylalanine (p-chlorophenylalanine, a commonly used comparator) has a logP near 1.5 [1]. The predicted pKa of the carboxylic acid group for 3,5-dichloro-L-phenylalanine is 2.12 ± 0.20, slightly more acidic than L-phenylalanine (pKa ~2.20) due to the electron-withdrawing effect of two meta chlorine atoms . This combination of enhanced lipophilicity and altered acidity relative to non-halogenated and mono-halogenated analogs influences peptide permeability, solubility, and self-assembly behavior when incorporated into peptide sequences.

physicochemical properties logP pKa halogen effects

Enantiopure (S)-Configuration as a Critical Requirement for Chiral Peptide Synthesis and Biological Target Engagement

The (S)-enantiomer (CAS 13990-04-0) is the sole stereoisomer compatible with ribosomal translation mimicry and L-amino acid-based peptide recognition in eukaryotic systems. The (R)-enantiomer counterpart (D-3,5-dichlorophenylalanine, CAS 1241680-31-8) has a distinct CAS number and is commercially offered separately, confirming that the two enantiomers are treated as chemically distinct procurement entities . In enzyme-substrate studies with chlorophenylalanines, the L-configuration is essential for recognition by phenylalanine aminotransferase and decarboxylase enzymes; the D-enantiomers show negligible turnover [1]. Vendors supplying CAS 13990-04-0 typically specify enantiomeric purity (e.g., 98% NLT) and provide chiral HPLC or optical rotation data in accompanying certificates of analysis .

chiral purity enantioselectivity peptide synthesis SPPS

Documented Analytical Characterization Enables Reproducible Research and Reduces Procurement Risk

Reputable suppliers of CAS 13990-04-0 provide comprehensive analytical documentation including NMR (¹H and ¹³C), HPLC purity analysis, and LC-MS confirmation . The MDL number MFCD07372031 is a unique identifier ensuring users retrieve the correct regioisomer and enantiomer [1]. By contrast, less common dichloro regioisomers such as 2,5-dichlorophenylalanine or 2,6-dichlorophenylalanine often lack standardized analytical reference data, increasing the risk of structural misassignment and experimental irreproducibility . The availability of Fmoc-protected derivative (Fmoc-L-Phe(3,5-DiCl)-OH, CAS 1260605-95-5) with similarly documented quality control further supports seamless integration into standard SPPS workflows .

analytical characterization quality control NMR HPLC LC-MS

Precedent Use as a Key Intermediate in Integrin α4β1 (VLA-4) Antagonist Programs

Derivatives of 3,5-dichlorophenylalanine have been specifically explored as antagonists of Very Late Antigen-4 (VLA-4, integrin α4β1), a validated target in multiple sclerosis, asthma, and inflammatory disorders [1]. Patent literature identifies N-arylated phenylalanine derivatives bearing the 3,5-dichloro substitution pattern as potent VLA-4 inhibitors [2]. This target-class precedent distinguishes 3,5-dichloro-L-phenylalanine from other regioisomers that have not been similarly validated in integrin antagonist programs. A related integrin inhibitor, BIO 5192 (CAS 327613-57-0), demonstrates that halogenated phenylalanine scaffolds can achieve Kd < 10 pM for α4β1 with high selectivity over other integrins .

integrin antagonist VLA-4 α4β1 phenylalanine derivatives

Enzymatic Substrate Discrimination: Chloro-Substitution Pattern Alters Transamination Rates in Plant Aminotransferase Systems

In a systematic study of chloro-phenylalanine metabolism by phenylalanine aminotransferase isozymes from bushbean (Phaseolus vulgaris), dichlorophenylalanines as a class were transaminated at approximately 20-40% of the rate observed with the natural substrate L-phenylalanine [1]. The 4-chloro (mono-substituted) derivative was identified as the best substrate, exhibiting transamination rates 25% higher than D,L-phenylalanine [1]. Although the study did not report separate values for each dichloro regioisomer, it established that the number and position of chlorine atoms directly modulate enzyme recognition—a principle that extends to mammalian aminotransferases and hydroxylases. The 3,5-dichloro pattern, with its symmetric electron withdrawal and meta positioning, is expected to show distinct kinetic behavior compared to ortho- or para-substituted analogs [2].

phenylalanine aminotransferase substrate specificity chlorophenylalanine metabolism

High-Impact Application Scenarios for (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic Acid (CAS 13990-04-0) Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Bcl-2 Family Protein Inhibitors Requiring Fine-Tuned Halogen Substitution

Investigators developing N-aryl maleimide or related small-molecule inhibitors of anti-apoptotic Bcl-2 proteins (Bfl-1, Mcl-1, Bcl-XL) can use 3,5-dichloro-L-phenylalanine as a privileged synthetic intermediate. The quantitative SAR data from the Bfl-1 inhibitor library demonstrate that the 3,5-dichloro substitution pattern yields an IC₅₀ of 2.4 μM (FP), occupying a distinct potency position relative to 3,4-dichloro (0.6 μM) and 2,3-dichloro (8.7 μM) analogs [1]. This enables systematic exploration of electron-withdrawing effects without introducing the synthetic complexity of mixed halogen systems.

Solid-Phase Peptide Synthesis of VLA-4/α4β1 Integrin Antagonist Lead Candidates

Medicinal chemistry teams targeting integrin α4β1 for autoimmune and inflammatory indications can procure Fmoc-L-Phe(3,5-DiCl)-OH (CAS 1260605-95-5) as a direct SPPS-ready building block derived from CAS 13990-04-0. The established patent precedent for 3,5-dichlorophenylalanine-containing VLA-4 antagonists provides a validated starting point for hit-to-lead optimization, differentiating this building block from less precedented dichloro regioisomers [2].

Biophysical and Biochemical Studies of Halogen Bonding in Protein-Ligand Interactions

The symmetric 3,5-dichloro substitution pattern provides a unique probe for studying halogen bonding and hydrophobic effects in protein binding pockets. The computed logP of 2.32 and the distinct electron-deficient aromatic ring (relative to mono-chloro or fluoro analogs) make this compound suitable for systematic thermodynamic profiling using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), where incremental changes in binding enthalpy and entropy can be correlated with halogen position .

Enzymology Research on Amino Acid Metabolizing Enzymes with Altered Substrate Specificity

Research groups investigating phenylalanine hydroxylase, aminotransferase, or decarboxylase substrate tolerance can employ 3,5-dichloro-L-phenylalanine as a probe substrate. Although class-level enzymatic data for the specific 3,5-isomer remain limited, the established principle that chlorination pattern governs transamination rates (dichloro class: 20-40% of L-Phe activity) supports its use in comparative enzymology studies alongside 4-chloro- and parent L-phenylalanine controls [3].

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